molecular formula C58H46Cl2N2P2Ru+2 B8117815 [1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)

[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)

Cat. No.: B8117815
M. Wt: 1004.9 g/mol
InChI Key: JQODNJARWUTZTA-LCGSRETQSA-N
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Description

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), min. 98%, is an organometallic complex that features a ruthenium center coordinated with two chiral ligands. This compound is known for its high catalytic activity and selectivity in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with the chiral ligands in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions can produce reduced ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .

Scientific Research Applications

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal. This chiral environment is crucial for the compound’s catalytic activity, as it allows for the selective activation of substrates and the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the ruthenium center facilitates the transfer of electrons or atoms between reactants, leading to the desired transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) apart from similar compounds is its unique combination of chiral ligands, which provides exceptional enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, where high selectivity is crucial for the production of enantiomerically pure compounds .

Properties

IUPAC Name

[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30Cl2P2.C14H16N2.Ru/c45-42-38-28-16-15-27-37(38)41(44(43(42)46)48(34-22-9-3-10-23-34)35-24-11-4-12-25-35)40-36-26-14-13-17-31(36)29-30-39(40)47(32-18-5-1-6-19-32)33-20-7-2-8-21-33;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-30H;1-10,13-14H,15-16H2;/q;;+2/t;13-,14-;/m.1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQODNJARWUTZTA-LCGSRETQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H46Cl2N2P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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